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Cytidine-5'-diphospho-beta-D-xylose -

Cytidine-5'-diphospho-beta-D-xylose

Catalog Number: EVT-10909807
CAS Number:
Molecular Formula: C14H23N3O15P2
Molecular Weight: 535.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cytidine-5'-diphospho-beta-D-xylose is derived from cytidine triphosphate and D-xylose through enzymatic reactions. It belongs to the class of nucleotide sugars, which are vital for glycosylation processes in biological systems. These compounds are synthesized through pathways involving specific enzymes that facilitate the transfer of sugar moieties to proteins and lipids .

Synthesis Analysis

Methods of Synthesis

The synthesis of Cytidine-5'-diphospho-beta-D-xylose can be achieved through both chemical and enzymatic methods:

  1. Enzymatic Synthesis:
    • Enzymes Used: Enzymatic pathways typically involve the use of nucleotide sugar pyrophosphorylases that catalyze the transfer of phosphate groups from nucleoside triphosphates to monosaccharides.
    • Substrate Utilization: D-xylose can be converted into its corresponding nucleotide sugar using recombinant enzymes from various organisms, such as Arabidopsis thaliana or Bifidobacterium infantis.
  2. Chemical Synthesis:
    • The chemical synthesis often involves activating D-xylose derivatives followed by phosphorylation reactions. This method may utilize carbonyldiimidazole for mild activation conditions .

Technical Details

The enzymatic synthesis typically requires specific conditions such as pH optimization, temperature control, and substrate concentration adjustments to maximize yield. For example, using D-xylose-1-phosphate as a substrate with UDP-sugar pyrophosphorylase can lead to efficient conversion to Cytidine-5'-diphospho-beta-D-xylose .

Molecular Structure Analysis

Structure and Data

Cytidine-5'-diphospho-beta-D-xylose has a complex molecular structure characterized by its nucleotide backbone and sugar moiety. The molecular formula is C14H23N3O15P2C_{14}H_{23}N_{3}O_{15}P_{2}, with a molecular weight of approximately 535.29 g/mol .

Structural Features:

  • Nucleotide Backbone: Contains a ribonucleoside structure with a pyrimidine base.
  • Phosphate Groups: Two phosphate groups are linked via phosphoanhydride bonds, which are crucial for its reactivity in glycosylation reactions.
  • Sugar Moiety: The beta-D-xylose component is essential for its biological function in glycosylation processes.
Chemical Reactions Analysis

Reactions and Technical Details

Cytidine-5'-diphospho-beta-D-xylose participates in various biochemical reactions, primarily involving the transfer of the xylose moiety to acceptor molecules:

  1. Glycosylation Reactions:
    • Acts as a donor substrate for glycosyltransferases, facilitating the addition of xylose residues to proteins or lipids.
    • Inhibition studies have shown that it can competitively inhibit glycogenin-catalyzed reactions, highlighting its role in regulating glycosylation processes .
  2. Biosynthetic Pathways:
    • Integrates into metabolic pathways leading to the formation of polysaccharides and glycoconjugates necessary for cellular functions.
Mechanism of Action

Process and Data

The mechanism by which Cytidine-5'-diphospho-beta-D-xylose exerts its effects involves several steps:

  1. Binding to Glycosyltransferases: The compound binds to specific enzymes that catalyze the transfer of the xylose moiety.
  2. Formation of Glycosidic Bonds: Upon binding, the enzyme facilitates the nucleophilic attack by the hydroxyl group on the acceptor molecule, resulting in the formation of a glycosidic bond.
  3. Release of Products: The reaction typically results in the release of Cytidine monophosphate and the glycosylated product, completing the transfer process.

This mechanism underscores its importance in cellular signaling and structural roles within glycoproteins and glycolipids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may hydrolyze under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with hydroxyl groups on acceptor molecules during glycosylation.

Relevant data indicates that proper storage conditions (cool, dry environments) are essential for maintaining its stability over time .

Applications

Cytidine-5'-diphospho-beta-D-xylose has several scientific uses:

  1. Biochemical Research: It serves as a substrate for studying glycosylation mechanisms and enzyme kinetics involving glycosyltransferases.
  2. Pharmaceutical Development: Understanding its role in carbohydrate metabolism aids in drug design targeting glycan-related diseases.
  3. Glycoengineering: Utilized in synthetic biology for producing modified glycans with therapeutic potential .
Biosynthetic Pathways and Enzymatic Regulation

Role in Nucleotide Sugar Metabolism Networks

Cytidine-5'-diphospho-β-D-xylose (CDP-xylose) serves as a critical activated sugar donor in the biosynthesis of specialized polysaccharides and glycoconjugates across diverse biological systems. It occupies a pivotal branch point in nucleotide sugar metabolism, functioning as both a precursor for deoxy sugar biosynthesis and a direct glycosyl donor in plant cell wall polymers. CDP-xylose is biosynthesized via the sequential action of cytidylyltransferases and dehydratases on glucose-1-phosphate, converging with the CDP-glucose pathway [5] [7]. Unlike its UDP-linked counterparts, CDP-activated sugars are predominantly channeled toward the synthesis of rare deoxysugars in microbial pathogens, highlighting their specialized metabolic role [5] [9].

Table 1: Key Nucleotide Sugars in Metabolic Networks

Nucleotide SugarPrimary Metabolic RoleBiosynthetic Origin
CDP-xylosePlant cell wall polymers; Microbial deoxysugar precursorGlucose-1-phosphate → CDP-glucose → CDP-4-keto-6-deoxyglucose → CDP-xylose
CDP-glucoseCentral precursor for CDP-deoxysugarsGlucose-1-phosphate + CTP
dTDP-rhamnoseBacterial cell wall componentsGlucose-1-phosphate → dTDP-glucose → dTDP-4-keto-6-deoxyglucose → dTDP-rhamnose
UDP-glucuronic acidAnimal glycoconjugatesUDP-glucose → UDP-glucuronic acid

The metabolic flux toward CDP-xylose is regulated by substrate availability of cytidine triphosphate (CTP) and glucose-1-phosphate, as well as feedback inhibition from downstream products. CDP-xylose-producing pathways exhibit compartmentalization in eukaryotic systems, where plant cells localize CDP-xylose synthesis to the cytosol for xylosylation reactions in Golgi apparatus-resident glycosyltransferases [6]. This compartmental separation ensures substrate channeling toward specific glycopolymer biosynthesis without cross-interference with UDP-sugar metabolism [5] [6].

Enzymatic Catalysis of CDP-xylose Formation: Substrate Specificity and Kinetics

The biosynthesis of CDP-xylose proceeds via two enzymatic stages: cytidylyltransferase-catalyzed activation and dehydratase-mediated isomerization. Glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33) initiates the pathway by catalyzing the condensation of α-D-glucose 1-phosphate with CTP to form CDP-glucose. Structural analyses reveal ordered substrate binding where CTP binds before glucose-1-phosphate, with key catalytic residues (Thr14, Arg15, Lys25, Arg111) facilitating nucleotidyl transfer through a sequential Bi Bi mechanism [2]. This enzyme exhibits dual specificity for both CTP and UTP, though CDP-glucose formation occurs preferentially with CTP as the nucleotide donor in prokaryotic systems [2] [9].

CDP-glucose 4,6-dehydratase (EC 4.2.1.45; RmlB homologs) subsequently converts CDP-glucose to CDP-4-keto-6-deoxyglucose, which undergoes non-enzymatic tautomerization to CDP-xylose. This NAD+-dependent enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and employs a conserved Tyr-X-X-X-Lys catalytic motif for transient oxidation at C4, followed by dehydration between C5-C6 and reduction at C4 [3] [5] [9]. The enzyme demonstrates strict specificity for CDP-glucose over other nucleotide sugars, with kinetic parameters indicating a KM of ~370 μM for CDP-glucose in Salmonella homologs [3] [7].

Table 2: Kinetic Parameters of Enzymes in CDP-xylose Formation

EnzymeSubstrateKM (μM)kcat (s-1)kcat/KM (M-1s-1)
CytidylyltransferaseCTP85 ± 124.2 ± 0.349,400
Cytidylyltransferaseα-D-Glucose-1-P110 ± 154.0 ± 0.236,360
CDP-glucose 4,6-dehydrataseCDP-glucose370 ± 4012.5 ± 0.833,780
CDP-glucose 4,6-dehydrataseNAD+28 ± 512.1 ± 0.7432,140

Analytical Methodologies for Kinetic Characterization

Capillary electrophoresis (CE) has emerged as a powerful platform for kinetic analysis of nucleotide sugar-metabolizing enzymes due to its ability to resolve structurally similar substrates and products without radiolabels. CE-based Michaelis-Menten determinations employ substrate incubation followed by rapid separation (≤10 minutes) and UV detection of product formation. This method enables KM determinations across nanomolar to millimolar ranges and has been validated for diverse nucleotide sugar dehydratases and transferases [8]. Continuous enzyme monitoring via in-capillary electrophoresis further permits real-time analysis of reaction progress under near-physiological conditions, providing insights into transient intermediates in CDP-xylose biosynthesis [8].

Regulatory Mechanisms of CDP-glucose 4,6-Dehydratase in Prokaryotic Systems

Allosteric Regulation and Cofactor Dependence

CDP-glucose 4,6-dehydratase activity is regulated through multiple mechanisms in prokaryotes. NAD+ cofactor binding induces conformational changes that stabilize the active homodimer, with cofactor dissociation leading to irreversible inactivation [3] [9]. Structural analyses of Salmonella enterica RmlB (PDB: 1WVC) reveal an allosteric site 15Å from the catalytic center where nucleotide diphosphates bind, inducing a closed conformation that enhances catalytic efficiency [9]. Feedback inhibition occurs through CDP-xylose binding at the substrate pocket, competitively inhibiting CDP-glucose binding with an inhibition constant (Ki) of 45 μM [7]. Additionally, divalent metal ions (Mg2+, Mn2+) modulate enzyme oligomerization, with hexameric states exhibiting 3-fold higher activity than dimers in Salmonella typhimurium [2] [9].

Structural Determinants of Substrate Specificity

The substrate specificity of CDP-glucose 4,6-dehydratase is governed by a conserved nucleotide recognition domain featuring a Rossmann fold. X-ray crystallography (1.47 Å resolution) reveals that CDP-glucose binds in a deep cleft where the cytidine moiety is secured through π-stacking with Tyr167 and hydrogen bonding with Glu135 and Thr133 [9]. The glucose moiety orientation is controlled by Asp134, which positions C4 and C6 for catalysis while sterically excluding bulkier hexoses like mannose or galactose [5] [9]. This exquisite specificity ensures metabolic flux toward CDP-4-keto-6-deoxyglucose without crosstalk with parallel dTDP- or UDP-sugar pathways.

Table 3: Structural Features of CDP-glucose 4,6-Dehydratases

OrganismPDB IDOligomeric StateCatalytic ResiduesUnique Structural Motif
Salmonella enterica1WVCHomodimerTyr167, Lys171, Thr133, Glu135Extended loop (residues 14-21) ordering upon substrate binding
Escherichia coli1BXKHomodimerTyr163, Lys167, Thr129, Glu131Flexible N-terminal arm involved in oligomerization
Campylobacter jejuni1RKXHomodimerTyr170, Lys174, Thr136, Glu138Additional α-helix preceding Rossmann fold

Cross-Kingdom Comparative Analysis of Xylose Activation Pathways

The activation and utilization of D-xylose exhibit fundamental differences across biological kingdoms. In prokaryotes, CDP-xylose functions primarily as an intermediate in deoxysugar biosynthesis rather than as a direct glycosyl donor. Salmonella and Escherichia species channel CDP-xylose toward the synthesis of ascarylose and abequose—3,6-dideoxyhexoses critical for lipopolysaccharide O-antigen virulence factors [5] [9]. The genes encoding cytidylyltransferase (rfbG) and dehydratase (rfbB) reside within conserved operons alongside downstream epimerases and reductases, enabling coordinated expression under virulence-regulating conditions [7] [9].

In plants, CDP-xylose serves as the dominant xylose donor for xylosyltransferases involved in hemicellulose (xyloglucan) biosynthesis. Arabidopsis thaliana employs a bifunctional UDP-sugar pyrophosphorylase (AtUSP) that converts xylose-1-phosphate directly to CDP-xylose, bypassing the CDP-glucose intermediate observed in prokaryotes [6]. This enzymatic promiscuity enables metabolic flexibility, with AtUSP accepting diverse sugar-1-phosphates including L-arabinose-1-phosphate and D-glucuronate-1-phosphate [6]. Notably, plant systems lack dedicated CDP-xylose dehydratases, reflecting their utilization of CDP-xylose as an end-product glycosyl donor rather than a pathway intermediate.

Mammalian systems entirely lack CDP-xylose biosynthesis, instead employing UDP-xylose for glycosaminoglycan biosynthesis. The absence of CDP-xylose pathways in vertebrates underscores its specialization as a microbial and plant metabolite. This evolutionary divergence is exploited in antimicrobial strategies, with CDP-glucose 4,6-dehydratase inhibitors showing selective toxicity against pathogenic bacteria without affecting mammalian metabolism [5] [9]. The conservation of dehydratase catalytic mechanisms across kingdoms—evidenced by 60% sequence identity between Salmonella RmlB and Campylobacter homologs—validates this enzyme as a broad-spectrum antimicrobial target [5] [7] [9].

Properties

Product Name

Cytidine-5'-diphospho-beta-D-xylose

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate

Molecular Formula

C14H23N3O15P2

Molecular Weight

535.29 g/mol

InChI

InChI=1S/C14H23N3O15P2/c15-7-1-2-17(14(23)16-7)12-10(21)9(20)6(30-12)4-29-33(24,25)32-34(26,27)31-13-11(22)8(19)5(18)3-28-13/h1-2,5-6,8-13,18-22H,3-4H2,(H,24,25)(H,26,27)(H2,15,16,23)/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1

InChI Key

NWSKPSPTJOAICE-OCIMBMBZSA-N

Canonical SMILES

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O)O

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